3-Methyl-4-nitropyridine-2-carbonitrile

Catalog No.
S1940028
CAS No.
30235-13-3
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-nitropyridine-2-carbonitrile

CAS Number

30235-13-3

Product Name

3-Methyl-4-nitropyridine-2-carbonitrile

IUPAC Name

3-methyl-4-nitropyridine-2-carbonitrile

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3

InChI Key

DKPVRRHCWVGYDO-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1C#N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CN=C1C#N)[N+](=O)[O-]

3-Methyl-4-nitropyridine-2-carbonitrile is an organic compound with the molecular formula C₇H₅N₃O₂. It features a pyridine ring substituted with a methyl group, a nitro group, and a carbonitrile group, making it a member of the nitropyridine family. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics and reactivity profile .

  • Nitro Compounds: Nitro groups can make compounds explosive. However, the presence of the methyl and cyano groups might affect this property.
  • Aromatic Heterocycles: Some aromatic heterocycles can have harmful effects, including toxicity and carcinogenicity.
Typical of nitropyridines:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to electrophilic attack, facilitating further functionalization at the 3-position or 5-position relative to the nitro group .
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, leading to derivatives with enhanced biological activity .

Research indicates that 3-Methyl-4-nitropyridine-2-carbonitrile exhibits notable biological activities. Compounds in this class often show antimicrobial and antifungal properties. The presence of the nitro group is critical for these activities, as it can interact with biological macromolecules, potentially disrupting cellular functions . Additionally, derivatives of this compound have been explored for their potential as herbicides and insecticides, demonstrating efficacy against various pests .

The synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile can be achieved through several methods:

  • Nitration of Pyridine Derivatives: Starting from 3-methylpyridine, nitration using nitric acid and sulfuric acid can yield 3-methyl-4-nitropyridine. Subsequent reaction with cyanogen bromide or sodium cyanide introduces the carbonitrile group .
  • Vicarious Nitration: This method involves the use of N₂O₅ to nitrify pyridine derivatives selectively at the desired position, followed by carbonitrilation .
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that combine nitration and cyanation steps, improving yield and reducing reaction times .

3-Methyl-4-nitropyridine-2-carbonitrile finds applications primarily in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agrochemicals: Its derivatives are explored as potential herbicides and insecticides due to their biological activity.
  • Material Science: The compound may be utilized in developing new materials with specific electronic properties due to its heterocyclic structure .

Studies on the interaction of 3-Methyl-4-nitropyridine-2-carbonitrile with biological systems have highlighted its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific enzymes or receptors relevant to disease pathways. For instance, modifications to its structure have been evaluated for improved selectivity and potency against target proteins involved in cancer or infectious diseases .

Several compounds share structural similarities with 3-Methyl-4-nitropyridine-2-carbonitrile. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Methyl-4-nitropyridine100-00-0Base structure without carbonitrile functionality
2-Cyano-3-methyl-4-nitropyridine30235-13-3Contains a cyano group at position 2
5-Nitro-2-methylpyridine10003-12-8Nitro group at position 5, differing reactivity
4-Amino-3-methylpyridine10003-12-8Amino substitution provides different biological activity
5-Bromo-3-methylpyridine10003-12-8Bromine substitution alters physical properties

Uniqueness

What sets 3-Methyl-4-nitropyridine-2-carbonitrile apart from these compounds is its unique combination of a methyl group, nitro group, and carbonitrile functionality. This specific arrangement enhances its reactivity profile and biological activity compared to other nitropyridines that may lack one or more of these substituents .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

3-Methyl-4-nitropyridine-2-carbonitrile

Dates

Modify: 2023-08-16

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